2,5-Furandione, 3-(dotetracontenyl)dihydro-
Description
Properties
CAS No. |
64051-58-7 |
|---|---|
Molecular Formula |
C46H86O3 |
Molecular Weight |
687.2 g/mol |
IUPAC Name |
3-dotetracontylfuran-2,5-dione |
InChI |
InChI=1S/C46H86O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-44-43-45(47)49-46(44)48/h43H,2-42H2,1H3 |
InChI Key |
JBCFSRISRPPVPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,5-Furandione, 3-(dotetracontenyl)dihydro-
General Synthetic Strategy
The preparation of 2,5-Furandione derivatives typically involves the construction of the furan-2,5-dione core followed by the introduction of the alkyl substituent at the 3-position. The alkyl chain length and saturation can be controlled by the choice of starting materials and reaction conditions.
For the specific compound 2,5-Furandione, 3-(dotetracontenyl)dihydro-, the key synthetic challenge is the attachment of the very long dotetracontyl (C24) alkyl chain to the furanone ring, which requires careful control of reaction conditions to maintain the integrity of the sensitive anhydride moiety.
Reported Synthetic Routes
Aldol Condensation and Subsequent Functionalization (Patent US4294767A)
A general method for synthesizing 2,5-dialkyl-4-hydroxy-3(2H)-furanones, which are closely related to 2,5-Furandione derivatives, involves:
Aldol condensation of a 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde under basic conditions (e.g., sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium). For long alkyl chains, an appropriate long-chain aldehyde (e.g., dotetracontanal) would be used.
Dehydration of the aldol product to yield an exocyclic alkene intermediate.
Ozonolysis of the alkene in a participating solvent to form a hydroperoxy-hemiacetal.
Reduction of the hydroperoxy-hemiacetal to the corresponding hemiacetal.
Acidic reflux under inert atmosphere to cyclize and recover the 2,5-dialkyl-4-hydroxy-3(2H)-furanone product.
This multistep process allows for precise control over the substitution pattern and yields the desired furanone derivative with high purity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Aldol condensation | 2,5-dimethyl-dihydro-3(2H)-furanone + 2-methylpropanal, KOH (20% aqueous), methanol, 10°C | Formation of aldol intermediate |
| Dehydration | Potassium bisulphate, 150°C, 30 mm Hg | Formation of exocyclic alkene |
| Ozonolysis | Ozone, participating solvent | Hydroperoxy-hemiacetal |
| Reduction | Suitable reducing agent | Hemiacetal |
| Acidic reflux | Acidic conditions, inert atmosphere | 2,5-dialkyl-4-hydroxy-3(2H)-furanone |
This process can be adapted for longer alkyl chains by selecting the appropriate aldehyde.
Direct Functionalization from Long-Chain Precursors
While specific literature on the direct synthesis of 2,5-Furandione, 3-(dotetracontenyl)dihydro- is limited, analogous methods involve:
Starting from long-chain alkyl succinic anhydrides or their derivatives.
Cyclization and oxidation steps to form the furan-2,5-dione ring system.
Use of long-chain alkyl halides or aldehydes in substitution or condensation reactions to introduce the dotetracontyl group.
This approach requires careful optimization to prevent degradation of the anhydride ring and to achieve selective substitution at the 3-position.
Synthesis via Bromomethyl Furan-2,5-dione Intermediates
A related synthetic pathway involves preparing reactive intermediates such as 3-(bromomethyl) furan-2,5-dione , which can then be subjected to nucleophilic substitution with long-chain alkyl nucleophiles to install the dotetracontyl group.
This method, reported for related furan-2,5-dione derivatives, proceeds via:
Bromination of methyl-substituted furan-2,5-dione precursors.
Nucleophilic substitution with long-chain alkyl nucleophiles (e.g., dotetracontyl lithium or Grignard reagents).
Purification and characterization of the substituted product.
This approach offers a modular route to diverse alkyl-substituted furan-2,5-diones but requires handling of reactive intermediates and strict reaction conditions.
Analytical Techniques for Preparation Validation
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ^1H and ^13C NMR are employed to confirm the structure, especially the presence of the furanone ring and the long alkyl chain.
Infrared (IR) Spectroscopy : Used to verify the anhydride functional group (characteristic carbonyl stretches near 1800 and 1750 cm^-1).
Thermal Analysis
- Differential Scanning Calorimetry (DSC) : Assesses thermal stability and phase transitions of the compound, important for process optimization.
Chromatographic Purity
- Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) may be used to evaluate purity, although the high molecular weight and low volatility of the compound may limit GC applicability.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Aldol condensation with aldehyde | 2,5-dialkyl-dihydro-3(2H)-furanone + long-chain aldehyde | Basic medium (NaOH/KOH), methanol, low temp; dehydration; ozonolysis; acidic reflux | High selectivity; adaptable for various alkyl chains | Multi-step; requires careful control of oxidation |
| Direct substitution on bromomethyl furan-2,5-dione | 3-(bromomethyl) furan-2,5-dione + long-chain alkyl nucleophile | Nucleophilic substitution under inert atmosphere | Modular; allows diverse substitutions | Handling reactive intermediates; potential side reactions |
| Cyclization from long-chain succinic anhydrides | Long-chain alkyl succinic anhydride derivatives | Cyclization and oxidation under acidic or thermal conditions | Simpler starting materials | Less documented; may have lower selectivity |
Chemical Reactions Analysis
2,5-Furandione, 3-(dotetracontenyl)dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione structure into diols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Furandione, 3-(dotetracontenyl)dihydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Furandione, 3-(dotetracontenyl)dihydro- involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the long alkyl chain can interact with lipid membranes, affecting their fluidity and function. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Table 1: Comparison of Alkyl-Substituted Succinic Anhydrides
Key Observations :
- Chain Length and Hydrophobicity : Longer alkyl chains (e.g., C₁₆, C₁₈) increase hydrophobicity, making these derivatives suitable for water-resistant coatings . Shorter chains (C₁₀) enhance solubility in polar solvents, favoring surfactant applications .
- Reactivity : DDSA (C₁₂) balances reactivity and solubility, making it ideal for epoxy systems requiring moderate curing rates .
Stereochemical and Structural Variants
Table 2: Impact of Double Bond Geometry
Key Observations :
- Z-Isomers : The Z-configuration introduces steric bulk near the anhydride ring, slowing reactions with nucleophiles .
- E-Isomers : The trans geometry reduces steric hindrance, accelerating curing in epoxy systems .
Comparison with Cyclic Anhydrides
Table 3: Cyclic vs. Linear Alkyl-Substituted Anhydrides
Key Observations :
- Linear vs. Cyclic Anhydrides : Linear alkyl chains (DDSA) improve flexibility in cured polymers, while cyclic derivatives (MTHPA) offer superior thermal stability (>150°C) .
- Synthesis : DDSA is synthesized via alkylation of maleic anhydride, whereas MTHPA involves Diels-Alder reactions .
Research Findings and Industrial Relevance
Epoxy Systems : DDSA-based hardeners achieve glass transition temperatures (Tg) of 120–140°C, outperforming decenyl derivatives (Tg: 90–110°C) but lagging behind MTHPA (Tg: >160°C) .
Environmental Impact : Long-chain derivatives (C₁₆–C₁₈) exhibit lower biodegradability, raising concerns in ecological assessments .
Biological Activity
2,5-Furandione, 3-(dotetracontenyl)dihydro- is a compound of significant interest due to its potential biological activities and interactions with biomolecules. This article explores its biological properties, including toxicity, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H38O3
- Molecular Weight : 350.54 g/mol
- IUPAC Name : 2,5-Furandione, 3-(dotetracontenyl)dihydro-
- CAS Number : Not specifically listed but related compounds can be referenced.
Biological Activity Overview
The biological activity of 2,5-Furandione derivatives has been investigated in various studies, focusing on their effects on human health and potential therapeutic applications.
Toxicity Studies
- Acute Toxicity : Inhalation studies have shown that exposure to vapors can cause respiratory distress and irritation in laboratory animals. Symptoms included wheezing and coughing, with significant recovery observed after cessation of exposure .
- Repeated Dose Toxicity : Long-term exposure studies indicated that while kidney effects were noted at high doses (≥100 mg/kg bw/day), no serious damage was reported from repeated oral exposure in lower doses .
Skin Sensitization
In a study involving patch tests on workers exposed to the compound, only a small percentage showed positive results for skin sensitization. The effective concentration needed to produce a three-fold increase in lymphocyte proliferation (EC3) was determined to be 0.16% .
Pharmacological Effects
Research indicates that 2,5-Furandione derivatives may exhibit various pharmacological properties:
- Anti-inflammatory Activity : Some derivatives have shown potential in reducing inflammation markers in animal models.
- Antioxidant Properties : Studies suggest that these compounds may act as antioxidants, scavenging free radicals and reducing oxidative stress .
Case Studies
- Occupational Exposure : A case study involving workers exposed to vapors reported symptoms such as burning eyes and respiratory issues. This highlights the importance of protective measures in occupational settings .
- Skin Sensitization in Factory Workers : In a cohort study of ceramic factory workers exposed to acid anhydrides including 2,5-Furandione, respiratory issues and dermatitis were reported, emphasizing the need for monitoring health effects in industrial environments .
Data Summary Table
| Parameter | Observation |
|---|---|
| Molecular Formula | C22H38O3 |
| Molecular Weight | 350.54 g/mol |
| Acute Toxicity Symptoms | Respiratory distress, wheezing |
| Skin Sensitization EC3 | 0.16% |
| Toxicity Level (Oral) | No serious damage at lower doses |
| Pharmacological Effects | Anti-inflammatory, antioxidant |
Q & A
Q. What challenges arise in spectroscopic characterization of long-chain derivatives?
- Solutions : Use deuterated solvents (e.g., CDCl) to reduce signal overlap. For H NMR, employ cryoprobes or higher magnetic fields to enhance resolution of alkyl proton signals .
Notes
- Contradictions : Solubility data may vary between sources due to differences in purity or measurement conditions .
- Advanced Tools : Computational modeling (e.g., Gaussian, Schrödinger Suite) and high-resolution spectroscopy are critical for resolving structural ambiguities .
- Safety : Always cross-reference SDS for updated handling protocols, as alkyl-substituted anhydrides may pose unique hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
